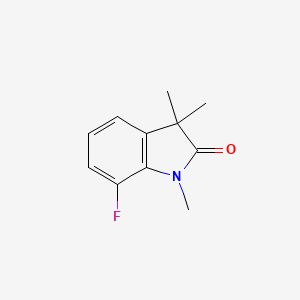
3-(oxolan-3-yloxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(oxolan-3-yloxy)aniline typically involves the reaction of aniline with tetrahydrofuran derivatives. One common method includes the nucleophilic substitution reaction where aniline reacts with 3-chlorotetrahydrofuran under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(oxolan-3-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: 3-(oxolan-3-yloxy)aniline is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: In biological research, this compound can be used to study the interactions of aniline derivatives with biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its reactivity and stability make it a valuable component in the manufacture of high-performance materials .
Mécanisme D'action
The mechanism of action of 3-(oxolan-3-yloxy)aniline involves its interaction with specific molecular targets. The aniline moiety can participate in hydrogen bonding and π-π interactions, while the tetrahydrofuran ring provides additional stability and solubility. These interactions can influence the compound’s binding affinity and specificity towards various biological targets .
Comparaison Avec Des Composés Similaires
Aniline (C6H5NH2): A simpler aromatic amine without the tetrahydrofuran ring.
4-[(Tetrahydrofuran-3-yl)oxy]aniline (C10H13NO2): A positional isomer with the tetrahydrofuran ring attached at a different position on the aniline ring.
Uniqueness: 3-(oxolan-3-yloxy)aniline is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties. This structural feature enhances its solubility and reactivity, making it more versatile in various applications compared to simpler aniline derivatives .
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
3-(oxolan-3-yloxy)aniline |
InChI |
InChI=1S/C10H13NO2/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10H,4-5,7,11H2 |
Clé InChI |
RCQKGMGWKYHDHN-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1OC2=CC=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 1-[tris(1-methylethyl)silyl]-](/img/structure/B8797078.png)

![(S)-Tert-butyl (7-methyl-5-azaspiro[2.4]heptan-7-YL)carbamate](/img/structure/B8797107.png)



![7-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B8797125.png)

![N-[2-(Methylamino)ethyl]methanesulfonamide](/img/structure/B8797141.png)

![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B8797152.png)
![1,6-Dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B8797162.png)

